molecular formula C16H21N5O B2604983 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide CAS No. 1421455-31-3

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide

Cat. No.: B2604983
CAS No.: 1421455-31-3
M. Wt: 299.378
InChI Key: ZZCGMCJXQISKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(13-5-1-2-6-13)18-8-7-17-14-11-15(20-12-19-14)21-9-3-4-10-21/h3-4,9-13H,1-2,5-8H2,(H,18,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCGMCJXQISKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features:

  • Pyrimidine Ring : Known for its role in nucleic acid structure and various biological processes.
  • Pyrrole Moiety : Associated with diverse biological activities, including anticancer effects.
  • Cyclopentanecarboxamide Structure : Provides stability and may influence the compound's interaction with biological targets.

This unique combination suggests that the compound may interact with multiple biological pathways, particularly those involving enzyme inhibition or receptor modulation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation, which is particularly relevant in cancer therapy.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, potentially affecting inflammation and cell survival.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamidePyrimidine, Pyrrole, MethoxybenzamideKinase inhibition, anticancer
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamidePyrimidine, Pyrrole, EthoxybenzamidePotential anti-inflammatory effects
6-Methylpyrimidin-4-aminesPyrimidine ringKinase inhibition

The data indicates that compounds with similar structural features exhibit diverse biological activities, highlighting the potential of this compound in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of compounds related to this compound.

Key Findings:

  • Anticancer Activity : A study demonstrated that related pyrrole-based compounds showed significant anticancer properties through kinase inhibition mechanisms .
  • Inflammatory Response Modulation : Research indicated that certain derivatives could modulate inflammatory pathways by inhibiting cytokine production .
  • Selectivity and Efficacy : The unique arrangement of functional groups enhances selectivity against specific cancer types compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.